3-bromo-N'-[(2-iodophenyl)carbonyl]-4-methoxybenzohydrazide 3-bromo-N'-[(2-iodophenyl)carbonyl]-4-methoxybenzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1019537
InChI: InChI=1S/C15H12BrIN2O3/c1-22-13-7-6-9(8-11(13)16)14(20)18-19-15(21)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,20)(H,19,21)
SMILES: COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2I)Br
Molecular Formula: C15H12BrIN2O3
Molecular Weight: 475.08 g/mol

3-bromo-N'-[(2-iodophenyl)carbonyl]-4-methoxybenzohydrazide

CAS No.:

Cat. No.: VC1019537

Molecular Formula: C15H12BrIN2O3

Molecular Weight: 475.08 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N'-[(2-iodophenyl)carbonyl]-4-methoxybenzohydrazide -

Specification

Molecular Formula C15H12BrIN2O3
Molecular Weight 475.08 g/mol
IUPAC Name 3-bromo-N//'-(2-iodobenzoyl)-4-methoxybenzohydrazide
Standard InChI InChI=1S/C15H12BrIN2O3/c1-22-13-7-6-9(8-11(13)16)14(20)18-19-15(21)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,20)(H,19,21)
Standard InChI Key KGQPWYLLCLILJU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2I)Br
Canonical SMILES COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2I)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator